2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1H-imidazole core substituted with a cyclopentylcarbamoylmethyl group at position 1, a hydroxymethyl group at position 5, and a sulfanyl-linked acetamide moiety terminating in a 2-methylphenyl group. Its molecular formula is C₂₂H₂₉N₄O₃S, with a molecular weight of 441.56 g/mol.
Properties
IUPAC Name |
N-cyclopentyl-2-[5-(hydroxymethyl)-2-[2-(2-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-14-6-2-5-9-17(14)23-19(27)13-28-20-21-10-16(12-25)24(20)11-18(26)22-15-7-3-4-8-15/h2,5-6,9-10,15,25H,3-4,7-8,11-13H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFKACRBIPADIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic molecule with significant biological activity. Its unique structure, characterized by an imidazole ring and various functional groups, positions it as a promising candidate in medicinal chemistry, particularly in cancer research.
Chemical Structure and Properties
- Molecular Formula : C20H26N4O3S
- Molecular Weight : Approximately 402.5 g/mol
- Key Functional Groups :
- Imidazole ring
- Hydroxymethyl group
- Sulfanyl linkage
- Cyclopentylcarbamoyl moiety
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in the context of cancer treatment. The following sections detail its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cancer progression. It modulates signaling pathways that are crucial for cell proliferation, apoptosis, and angiogenesis. The presence of the imidazole ring is particularly significant as it can participate in hydrogen bonding and coordination with metal ions, enhancing its interaction with biological targets.
Efficacy Against Cancer Cell Lines
Studies have demonstrated the compound's effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (human lung adenocarcinoma) | 15 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (breast cancer) | 20 | Inhibition of estrogen receptor signaling |
| HeLa (cervical cancer) | 10 | Disruption of cell cycle progression |
These findings suggest that the compound has a selective cytotoxic effect on tumor cells while sparing normal cells.
Case Studies and Research Findings
-
Case Study on A549 Cells :
- In a controlled study, A549 cells treated with varying concentrations of the compound showed a dose-dependent decrease in viability. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress and subsequent apoptosis.
-
Combination Therapy Research :
- Recent studies explored the efficacy of combining this compound with established chemotherapeutics such as cisplatin. Results indicated enhanced cytotoxic effects, suggesting potential for combination therapies in clinical settings.
-
In Vivo Studies :
- Animal models treated with this compound exhibited significant tumor regression compared to controls. Histopathological analysis revealed reduced tumor cell density and increased apoptosis markers.
Potential Applications
Given its biological activity, this compound holds promise for various applications:
- Anticancer Therapeutics : Targeting specific cancer types.
- Drug Development : As a lead compound for synthesizing new derivatives with improved efficacy.
- Biomarker Discovery : Investigating its role in cellular signaling pathways could lead to novel biomarkers for cancer diagnosis.
Comparison with Similar Compounds
(a) 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide
- Key Difference : Cyclopropane replaces cyclopentane in the carbamoyl group, and the terminal phenyl group is 2,5-dimethyl-substituted.
(b) 2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide (CAS 921504-79-2)
(c) N-(2-Chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
- Key Difference : Nitro and methyl groups on the imidazole core, with a chlorophenyl terminal group.
Pharmacological Implications
- Target Compound : The hydroxymethyl group may confer solubility advantages over nitro- or fluorophenyl-containing analogues.
- Cyclopropane/fluorophenyl analogues : Increased lipophilicity (logP ~2.5–3.0) could enhance CNS penetration but risk off-target interactions .
- Nitroimidazole derivatives : highlights in vivo anti-infective activity for nitro-substituted imidazoles, but toxicity risks (e.g., mutagenicity) are a concern.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
